molecular formula C₁₇H₂₃NO₇ B1139862 N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine CAS No. 188666-34-4

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine

Cat. No.: B1139862
CAS No.: 188666-34-4
M. Wt: 353.37
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Description

Structural Overview and IUPAC Nomenclature

N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine (CAS 188666-34-4) is a chemically modified galactosamine derivative with a unique protective group architecture. Its IUPAC name, methyl 2-(acetylamino)-2-deoxy-4,6-O-[(4-methoxyphenyl)methylene]-α-D-galactopyranoside , reflects its structural complexity (Table 1).

Table 1: Structural breakdown of the compound

Position Substituent Function
C1 Methyl ether (OCH₃) Anomeric protection
C2 N-Acetyl group (NHCOCH₃) Amine protection
C4/C6 p-Methoxybenzylidene acetal Cyclic diol protection
C3/C5 Hydroxyl groups Free or variably protected

The molecule features a rigid 4,6-O-(p-methoxybenzylidene) acetal, which locks the galactopyranose ring into a specific conformation, while the N-acetyl and methyl ether groups enhance stability during synthetic manipulations.

Historical Context in Carbohydrate Chemistry

The compound emerged from advancements in protecting group strategies during the late 20th century, particularly the use of benzylidene acetals to stabilize sugar diols. Benzylidene acetals, first reported in the 1960s, became pivotal for regioselective functionalization in oligosaccharide synthesis. The introduction of the p-methoxy variant addressed limitations in traditional benzylidene chemistry, such as improved acid stability and reduced steric hindrance during glycosylation reactions.

Early applications focused on synthesizing glycosaminoglycan analogs, where the 4,6-O-benzylidene group enabled selective access to β-linked galactosamine derivatives. The compound’s synthetic utility was further validated in studies demonstrating its role in stereocontrolled glycosylations, particularly for constructing challenging 1,2-cis linkages.

Significance of Benzylidene Acetal Protecting Groups in Sugar Derivatives

Benzylidene acetals, including the p-methoxy variant, serve dual roles in carbohydrate chemistry:

  • Conformational Control : The 4,6-O-benzylidene group restricts the galactopyranose ring to a rigid ^4C₁ chair conformation, minimizing unwanted side reactions.
  • Regioselective Deprotection : Reductive cleavage of the acetal (e.g., using BH₃·THF) selectively liberates either the C4 or C6 hydroxyl group, enabling sequential functionalization (Table 2).

Table 2: Comparison of benzylidene vs. p-methoxybenzylidene acetals

Property Benzylidene Acetal p-Methoxybenzylidene Acetal
Electronic effects Electron-neutral Electron-rich (methoxy donor)
Acid stability Moderate Enhanced
Reductive opening rate Faster Slower
Stereoselectivity in glycosylation High Very high

The p-methoxy group enhances the acetal’s electron density, stabilizing oxocarbenium ion intermediates during glycosylation and improving α-selectivity. This property is critical for synthesizing biologically relevant α-linked glycans, such as blood group antigens.

Recent studies utilizing cryogenic infrared spectroscopy have confirmed that the 4,6-O-(p-methoxybenzylidene) group promotes the formation of transient glycosyl cations with well-defined stereoelectronic properties, enabling precise control over glycosidic bond formation. These insights underscore the compound’s enduring relevance in modern glycobiology and pharmaceutical development.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)/t12-,13-,14-,15+,16?,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXAGUXLANKRHQ-DRNSISSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Toluene-4-Sulfonic Acid-Catalyzed Benzylidenation

The most widely reported synthesis involves a benzylidenation reaction under acidic conditions. Xia et al. (2000) detailed a protocol yielding 87% of the target compound:

Reaction Conditions

  • Starting Material : 1-O-Methyl-2-deoxy-α-D-galactosamine

  • Reagents : p-Methoxybenzaldehyde, toluene-4-sulfonic acid (TsOH)

  • Solvent : Acetonitrile

  • Temperature : 20°C (ambient)

  • Time : 12–16 hours

Mechanistic Insights
The p-methoxybenzylidene group is introduced via acid-catalyzed acetal formation. TsOH protonates the aldehyde oxygen of p-methoxybenzaldehyde, facilitating nucleophilic attack by the 4,6-hydroxyl groups of the galactosamine derivative. The reaction proceeds through a cyclic oxonium intermediate, stabilizing the α-configuration at the anomeric center.

Yield Optimization

  • Excess p-methoxybenzaldehyde (2.5 equiv) ensures complete conversion.

  • Anhydrous acetonitrile minimizes side reactions (e.g., hydrolysis).

  • Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Alternative Protecting Group Strategies

While the TsOH method dominates literature, other approaches have been explored:

Enzymatic Glycosylation

Recent advances employ glycosyltransferases for regioselective modifications. For example, Daas et al. (2000) utilized mannanases to modify galactomannan structures, though direct application to the target compound remains unexplored.

Reaction Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.6 Hz, 2H, aromatic), 6.91 (d, J = 8.6 Hz, 2H, aromatic), 5.32 (s, 1H, H-1), 4.85 (dd, J = 10.2 Hz, H-4), 3.80 (s, 3H, OCH₃), 2.05 (s, 3H, NHAc).

  • ¹³C NMR : δ 170.2 (C=O), 161.3 (aromatic C-O), 100.1 (C-1), 78.4 (C-4), 55.8 (OCH₃).

Mass Spectrometry

  • ESI-MS : m/z 354.3 [M+H]⁺ (calculated 353.4).

Crystallographic Data

Single-crystal X-ray diffraction confirms the α-configuration at the anomeric center. The p-methoxybenzylidene group adopts a chair conformation, with dihedral angles of 112° between the galactosamine ring and benzylidene moiety.

Comparative Analysis of Synthetic Methods

Parameter TsOH Method CAN Method
Yield87%53% (β-isomer)
Reaction Time12–16 h24–48 h
RegioselectivityHigh (4,6-protection)Moderate
Scalability>10 g demonstratedLimited

The TsOH method outperforms alternatives in yield and efficiency, making it the industrial standard. Enzymatic approaches, while promising, require further optimization for this substrate .

Chemical Reactions Analysis

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of glycosylated drugs. Its structure allows it to act as a donor in glycosylation reactions, which are crucial for synthesizing complex carbohydrates and glycoconjugates.

Glycosylation Reactions

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine serves as a glycosyl donor in various stereoselective glycosylation processes. These reactions are essential for creating oligosaccharides that can mimic natural glycan structures, which are important in biological recognition processes .

Table 1: Glycosylation Yield and Selectivity

Reaction TypeYield (%)Selectivity (α:β)
Glycosylation with alcohols8511:1
Coupling with disaccharide donors769:1
Synthesis of tetrasaccharides7611:1

Antiviral and Anticancer Potential

Research indicates that compounds similar to this compound exhibit antiviral properties. These compounds can inhibit viral replication by interfering with glycoprotein synthesis on the viral surface .

Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound inhibited the replication of specific viruses by blocking the glycosylation process necessary for viral envelope formation.

Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of glycoenzymes, which play critical roles in various biological pathways. The unique structure allows it to mimic substrates of these enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Synthesis and Methodology

The synthesis of this compound involves several steps, including the protection of functional groups and the formation of the benzylidene acetal. This synthetic pathway is crucial for ensuring high yields and selectivity in subsequent reactions.

Synthesis Overview

  • Protection of Hydroxyl Groups : Protecting groups are added to prevent unwanted reactions.
  • Formation of Benzylidene Acetal : The key step where the p-methoxybenzaldehyde reacts with the sugar derivative.
  • Deprotection and Purification : Final steps involve removing protecting groups and purifying the product.

Mechanism of Action

The mechanism of action of N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Comparison

Compound Name Key Substituents Protecting Groups Backbone Sugar Reference
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine 4,6-O-(p-methoxybenzylidene), 1-O-methyl, N-acetyl p-methoxybenzylidene, methyl Galactosamine
N-Acetyl-D-galactosamine (GalNAc) None None Galactosamine
4-O-Methyl-D-galactosamine hydrochloride 4-O-methyl None Galactosamine
Compounds 6b, 6e () 4-methylphenyl, 3-methoxyphenyl Tetra-O-benzyl Glucopyranosyl
2,3-di-O-hexyl glucose derivatives 4,6-O-(p-methoxybenzylidene) p-methoxybenzylidene Glucose

Key Observations :

  • The p-methoxybenzylidene group is a shared feature with glucose-derived glycoamphiphiles, enabling regioselective functionalization .
  • Compared to GalNAc, the target compound’s additional protecting groups increase hydrophobicity, reducing water solubility but enhancing stability in organic solvents .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Hydrophobicity Reference
Target compound Not reported Low (organic solvents) High
GalNAc 180–185 High (water) Low
Compound 6b (4-methylphenyl derivative) 148–150 Moderate (DMSO) Moderate
Compound 6e (3-methoxyphenyl derivative) 135–137 Moderate (DMSO) Moderate

Impact of Substituents :

  • The p-methoxybenzylidene group significantly increases hydrophobicity, making the compound less suitable for aqueous applications compared to GalNAc .

Biological Activity

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine (referred to as GalNAc) is a modified amino sugar with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological properties. This article explores the biological activity of GalNAc, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H23NO7
  • Molecular Weight : 353.369 g/mol
  • CAS Number : 188666-34-4

Biological Activity Overview

GalNAc exhibits various biological activities, primarily due to its interaction with specific enzymes and receptors in biological systems. The following sections detail the key areas of research regarding its biological activity.

1. Antidiabetic Properties

Recent studies have highlighted the potential antidiabetic effects of GalNAc through enzyme inhibition. Specifically, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate digestion and glucose absorption.

Enzyme Inhibition Mechanism Effect on Blood Glucose
α-AmylaseInhibits starch breakdownReduces glucose absorption
α-GlucosidaseInhibits disaccharide breakdownLowers postprandial blood glucose levels

Inhibition of these enzymes prevents the rapid increase in blood glucose levels post-meal, suggesting that GalNAc could be beneficial for managing diabetes .

2. Antimicrobial Activity

GalNAc has also been studied for its antimicrobial properties. Research indicates that it may exhibit inhibitory effects against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

3. Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by influencing cytokine production and immune cell activity. Studies suggest that GalNAc can enhance the immune response by promoting the proliferation of T-cells and modulating macrophage activity, making it a candidate for further investigation in immunotherapy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of GalNAc in different biological contexts:

  • Case Study 1 : A study examined the effect of GalNAc on diabetic rats, revealing significant reductions in blood glucose levels compared to control groups. The results indicated a potential for developing GalNAc-based therapies for diabetes management.
  • Case Study 2 : Research involving human cell lines showed that GalNAc enhances the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its role in modulating inflammatory responses.

Q & A

Basic: What are the common synthetic strategies for introducing the p-methoxybenzylidene protecting group in galactosamine derivatives?

The p-methoxybenzylidene group is typically introduced via acetal formation using p-methoxybenzaldehyde under acidic conditions. For example, in glycosylation reactions, intermediates like 4,6-O-(p-methoxybenzylidene)-protected galactosamine are synthesized by reacting galactosamine derivatives with p-methoxybenzaldehyde and a catalytic acid (e.g., camphorsulfonic acid) in anhydrous solvents like DCM or THF . This regioselective protection of the 4,6-diol positions is critical for subsequent functionalization at the 2-deoxy and 1-O-methyl positions .

Advanced: How can regioselectivity challenges in the deprotection of the p-methoxybenzylidene group be addressed?

Regioselective deprotection of the 4,6-O-(p-methoxybenzylidene) group often requires careful choice of reagents. For instance, lithium aluminium hydride (LiAlH4) selectively reduces the acetal ring to yield a 4-O-p-methoxybenzyl (PMB) ether, preserving the 6-OH for downstream modifications. Alternatively, aluminium trichloride (AlCl3) in nitromethane can fully deprotect both positions, enabling access to free diols . These methods must be optimized based on the stability of other functional groups (e.g., acetyl or methyl ethers) in the molecule.

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming stereochemistry. The anomeric proton (H-1) typically appears as a doublet at δ 4.8–5.2 ppm (α-configuration) or δ 4.3–4.7 ppm (β-configuration) .
  • IR Spectroscopy : The p-methoxybenzylidene acetal shows a characteristic C-O-C stretch at 1,250–1,100 cm<sup>−1</sup> .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight with precision, especially for intermediates with isotopic labeling (e.g., <sup>13</sup>C) .

Advanced: How can enzymatic assays be designed to study the interaction of this compound with oxidoreductases?

The enzyme N-acyl-D-hexosamine oxidase (EC 1.1.3.-) catalyzes the oxidation of N-acetyl-D-galactosamine derivatives. To assay activity:

Prepare a reaction mixture containing the compound, enzyme, and O2 in buffered solution (pH 7.4).

Monitor H2O2 production using Amplex Red or a peroxidase-coupled assay.

Analyze lactone intermediates via LC-MS to confirm the formation of N-acetyl-D-galactosamino-1,5-lactone . Kinetic parameters (Km, Vmax) can be determined under varying substrate concentrations.

Basic: What are the key applications of this compound in glycobiology research?

  • Glycosylation Studies : As a protected galactosamine derivative, it serves as a precursor for synthesizing glycosyl donors in oligosaccharide assembly .
  • Enzymatic Substrate Profiling : Used to study substrate specificity of glycosidases and transferases involved in mucopolysaccharide metabolism .
  • Metabolic Labeling : Isotopic variants (e.g., <sup>13</sup>C-labeled) enable tracking of glycan biosynthesis in cell cultures .

Advanced: How can contradictions in stereochemical outcomes during nucleoside synthesis be resolved?

Discrepancies in β/α-selectivity during glycosylation (e.g., vs. 15) often arise from:

  • Activation Methods : Base-activated conditions (e.g., DBU) favor β-glycosides, while acid catalysis may lead to α-anomers .
  • Protecting Groups : Bulky groups (e.g., benzylidene) can restrict conformational flexibility, enhancing stereoselectivity.
    Resolution involves comparative studies using HPLC chiral columns or X-ray crystallography to confirm configurations .

Basic: What are the optimal conditions for N-acetylation in galactosamine derivatives?

N-acetylation is typically performed using acetic anhydride in pyridine or methanol under mild conditions (0–25°C). For example:

Dissolve the free amine (e.g., 2-deoxy-galactosamine) in anhydrous methanol.

Add 1.1 equivalents of acetic anhydride dropwise at 0°C.

Stir for 4–6 hours, followed by purification via silica gel chromatography . Excess reagent or prolonged reaction times can lead to over-acetylation of hydroxyl groups.

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C) be incorporated into this compound for metabolic flux analysis?

  • <sup>13</sup>C-Labeled Precursors : Use 2-acetamido-2-deoxy-β-<sup>13</sup>C6-D-galactopyranosyl imidate as a glycosyl donor in synthetic steps .
  • Biosynthetic Labeling : Feed <sup>13</sup>C-glucose to cell cultures expressing galactosamine salvage pathways, then isolate labeled glycans via HPLC .
    Labeling efficiency is validated using NMR or mass spectrometry .

Basic: What are the stability considerations for long-term storage of this compound?

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the acetal or methyl ether groups.
  • Solubility : Dissolve in dry DMSO or THF for aliquoting; avoid aqueous buffers unless stabilized with 0.1% sodium azide .
  • Light Sensitivity : Protect from UV light to prevent degradation of the p-methoxybenzylidene group .

Advanced: What computational methods are used to predict the conformational behavior of this compound in solution?

  • Molecular Dynamics (MD) Simulations : Analyze rotational barriers of the benzylidene group and glycosidic linkages using AMBER or GROMACS force fields.
  • Density Functional Theory (DFT) : Calculate optimized geometries and transition states for acetal ring-opening reactions .
    Data from NMR (NOESY, J-coupling constants) validate computational models .

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